
3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound featuring a trifluoromethyl (-CF₃) group at the para position of the phenyl ring and a carboxylic acid (-COOH) substituent at the 5-position of the pyrazole core. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety provides hydrogen-bonding capacity, making this compound a versatile intermediate in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives, including 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid, exhibit promising anticancer properties. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes. Studies have shown that such compounds can inhibit specific cancer cell lines, suggesting potential as anticancer agents .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The incorporation of a trifluoromethyl group may enhance the selectivity and potency of these compounds against COX-2, making them suitable candidates for developing new anti-inflammatory drugs .
Agrochemicals
Herbicidal Activity
In agricultural applications, this compound has been evaluated for its herbicidal properties. Its structure allows it to act as a selective herbicide against certain weed species while being less harmful to crops. This selectivity is attributed to the unique interaction of the trifluoromethyl group with plant metabolic pathways .
Fungicidal Properties
Additionally, this compound has shown fungicidal activity against various plant pathogens. The mechanism often involves disrupting fungal cell wall synthesis or inhibiting key enzymatic pathways essential for fungal growth. This makes it a valuable candidate for developing new fungicides that are effective yet environmentally friendly .
Material Science
Polymer Chemistry
In material science, this compound can be utilized in the synthesis of advanced polymers. Its carboxylic acid functional group can serve as a reactive site for polymerization processes, leading to materials with enhanced thermal stability and chemical resistance. These properties are particularly useful in coatings and adhesives .
Nanotechnology Applications
The compound's unique chemical structure allows it to be integrated into nanostructures for various applications, including drug delivery systems and sensors. The trifluoromethyl group can enhance the interaction between the nanomaterials and biological systems, improving the efficacy of drug delivery mechanisms .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and properties of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid with related pyrazole-carboxylic acid derivatives:
*Predicted using fragment-based methods. †Estimated based on structural similarity to . ‡Molecular formula discrepancy noted in ; actual molecular weight for C₆H₃F₅N₂O₂ is 242.07.
Electronic and Steric Effects
- Trifluoromethyl Position: The para -CF₃ group in the target compound (vs.
- Carboxylic Acid Position : The 5-carboxylic acid (vs. 4-position in ) may alter hydrogen-bonding networks, as seen in pyrazole-4-carboxylic acid derivatives used in antimicrobial agents .
- Halogenation : Chlorine and fluorine substituents (e.g., ) increase electronegativity and resistance to oxidative metabolism but may reduce solubility.
Biological Activity
3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid, also known as 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid, is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by recent research findings.
- Molecular Formula : C11H7F3N2O2
- CAS Number : 1038398-68-3
- Molecular Weight : 256.18 g/mol
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the efficient production of various derivatives. Recent studies highlight the use of vanillic aldehydes and thiourea derivatives in synthesizing pyrazole compounds with significant biological activities .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial and fungal strains, including:
Microorganism | Type | Result |
---|---|---|
Bacillus subtilis | Gram-positive | Effective |
Staphylococcus aureus | Gram-positive | Effective |
Escherichia coli | Gram-negative | Effective |
Candida albicans | Fungal | Effective |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. In vivo studies showed that it could significantly reduce edema in animal models, indicating strong anti-inflammatory effects comparable to established drugs like diclofenac .
Anticancer Potential
Recent investigations into the anticancer activity of pyrazole derivatives have shown promising results. The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Antimicrobial Study : A study conducted by Cetin et al. synthesized several pyrazole derivatives and evaluated their antimicrobial activity against seven bacterial strains and three fungi. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts .
- Anti-inflammatory Evaluation : In a study assessing the anti-inflammatory effects of various pyrazole derivatives, it was reported that those containing the trifluoromethyl group showed superior COX-2 inhibition compared to other tested compounds, highlighting their therapeutic potential in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid?
Basic Research Question
The synthesis typically involves cyclocondensation followed by hydrolysis . For example:
- Step 1 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives and trifluoromethyl-substituted aryl aldehydes under reflux conditions (e.g., DMF-DMA as a catalyst) yields ethyl pyrazole-5-carboxylate intermediates .
- Step 2 : Basic hydrolysis (e.g., NaOH or KOH in aqueous ethanol) converts the ester to the carboxylic acid .
Alternative Route : Suzuki-Miyaura cross-coupling can introduce aryl groups at the pyrazole core. For instance, coupling 4-(trifluoromethyl)phenylboronic acid with brominated pyrazole esters, followed by hydrolysis .
Table 1 : Representative Reagents and Conditions
Q. How is this compound characterized spectroscopically and structurally?
Basic Research Question
Methodology :
- IR Spectroscopy : Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and pyrazole ring (N-H stretch at ~3200 cm⁻¹) .
- NMR :
- X-ray Crystallography : Resolves bond lengths (e.g., C=O: ~1.21 Å) and dihedral angles between pyrazole and aryl rings (e.g., ~10–15° torsion) .
Advanced Tip : Use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to compare experimental vs. theoretical spectral data, identifying discrepancies in electron density distribution .
Q. How is X-ray crystallography applied to determine its structural conformation?
Advanced Research Question
Protocol :
Crystal Growth : Recrystallize from ethanol/water (1:1) to obtain single crystals .
Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
Refinement : Employ SHELXL (via OLEX2 interface) for structure solution and refinement. Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically .
Key Metrics :
- R-factor : < 0.05 for high-resolution data.
- Torsion Angles : Critical for assessing planarity between pyrazole and aryl rings.
Pitfalls : Twinning or disorder in CF₃ groups may require constraints in refinement .
Q. How to design structure-activity relationship (SAR) studies for its biological activity?
Advanced Research Question
Strategy :
Analog Synthesis : Vary substituents at pyrazole N1 (e.g., aryl vs. alkyl) and C3 (e.g., CF₃ vs. Cl) .
Biological Assays :
- Enzyme Inhibition : Test against COX-2 or carbonic anhydrase isoforms (IC₅₀ via fluorescence polarization) .
- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) to assess membrane permeability .
Table 2 : Example SAR Data for COX-2 Inhibition
Substituent (R) | IC₅₀ (nM) | LogP | Reference |
---|---|---|---|
CF₃ (Parent) | 50 ± 5 | 2.8 | |
Cl | 120 ± 10 | 3.1 | |
OCH₃ | >1000 | 1.9 |
Key Insight : Electron-withdrawing groups (e.g., CF₃) enhance potency by stabilizing enzyme-ligand interactions .
Q. How to resolve contradictions between experimental and computational data?
Advanced Research Question
Case Study : Discrepancies in NMR chemical shifts vs. DFT predictions.
Approach :
Validate Experimental Conditions : Ensure sample purity (HPLC > 95%) and solvent deuteration .
Refine Computational Models :
- Include solvent effects (PCM model for DMSO or water) .
- Use higher basis sets (e.g., 6-311++G(2d,p)) for accurate electron correlation .
Cross-Validate : Compare with alternative techniques (e.g., X-ray for bond lengths, IR for functional groups) .
Example : DFT-predicted NH chemical shift (δ 12.5 ppm) vs. observed δ 13.2 ppm may arise from intermolecular H-bonding not modeled computationally .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(10(17)18)16-15-8/h1-5H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCLKFLMZFOPIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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